![molecular formula C8H7N3OS B1518823 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one CAS No. 1018299-56-3](/img/structure/B1518823.png)
4-amino-6-(2-thienyl)pyridazin-3(2{H})-one
Overview
Description
4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is a chemical compound with the CAS Number: 1018299-56-3 . It has a molecular weight of 193.23 and its IUPAC name is 4-amino-6-(2-thienyl)-3(2H)-pyridazinone . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is 1S/C8H7N3OS/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H, (H2,9,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is a solid compound . It has a molecular weight of 193.23 .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including the compound , have been studied for their potential anticancer properties. The structure of thiophene allows for the synthesis of compounds that can interact with various biological targets. For instance, certain thiophene derivatives have shown efficacy in inhibiting the growth of cancer cells by interfering with cell division and inducing apoptosis .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are significant in the development of organic semiconductors. The electronic properties of thiophene allow it to be used in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal for advancing flexible electronics .
Corrosion Inhibition
Thiophene derivatives are also utilized as corrosion inhibitors in industrial chemistry. They form protective layers on metals, preventing oxidation and degradation. This application is crucial in extending the life of metal structures and components in various industries .
Pharmacology: Anti-inflammatory and Antimicrobial Effects
The compound has been associated with anti-inflammatory and antimicrobial effects. Thiophene derivatives can modulate biological pathways that lead to inflammation, providing relief in conditions like arthritis. Additionally, they exhibit antimicrobial properties, making them candidates for the development of new antibiotics .
Anesthetic Applications
Some thiophene derivatives are used in medical settings as anesthetics. For example, articaine, which contains a thiophene ring, is a commonly used dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing localized pain relief .
Mechanism of Action
Target of Action
The compound 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one, also known as 5-amino-3-thiophen-2-yl-1H-pyridazin-6-one, is a heterocyclic compound that contains two adjacent nitrogen atoms Similar pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It is known that various pyridazine-based scaffolds have been utilized in medicinal chemistry for their physiological effects .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
It is known that pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities .
properties
IUPAC Name |
5-amino-3-thiophen-2-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKZKXSWZTOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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